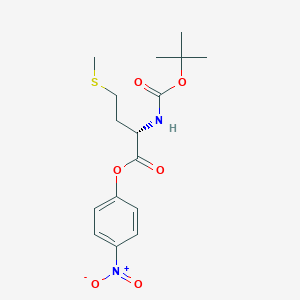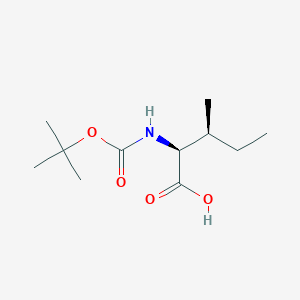
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features multiple functional groups, including amines, esters, and carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Formation of the Allyloxycarbonyl Intermediate: The initial step involves the reaction of an amino acid derivative with allyl chloroformate under basic conditions to form the allyloxycarbonyl-protected amino acid.
Introduction of the tert-Butoxycarbonyl Group: The next step is the protection of the amino group with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Dicyclohexylamine: The final step involves coupling the protected amino acid with dicyclohexylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester or carbamate groups, potentially converting them into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the ester or carbamate groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and esters. It may also serve as a model compound for investigating the metabolism of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The presence of amine and ester groups suggests that it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects depends on the specific reactions it undergoes. Generally, the compound interacts with nucleophiles or electrophiles through its functional groups, leading to the formation of new chemical bonds. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure due to the presence of the Boc-protected amino group.
Allyloxycarbonyl-protected amino acids: Share the allyloxycarbonyl group, making them comparable in terms of reactivity.
Dicyclohexylcarbodiimide (DCC): Used in similar coupling reactions, though it serves as a reagent rather than a product.
Uniqueness
Dicyclohexylamine (S)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both Boc and allyloxycarbonyl protecting groups allows for selective deprotection and functionalization, making it a valuable intermediate in complex synthetic pathways.
This compound’s versatility and reactivity make it a significant subject of study in various fields, from organic synthesis to pharmaceutical development.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXFXVPQJBLFE-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589222 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204197-28-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)







![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)




